molecular formula C17H16N6OS B11059454 5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11059454
M. Wt: 352.4 g/mol
InChI Key: LRQPAFSZMYHTOD-UHFFFAOYSA-N
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Description

5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization and protection. The unique structure of this compound allows it to absorb and dissipate UV radiation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the benzotriazole coreCommon reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield various hydroxy derivatives .

Scientific Research Applications

5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves the absorption of UV radiation, followed by the dissipation of the absorbed energy as heat. This prevents the UV radiation from causing damage to the underlying material. The compound’s molecular structure allows it to interact with UV light, converting it into less harmful forms of energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of benzotriazole and triazole moieties, which provide enhanced UV stabilization properties compared to other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications .

Properties

Molecular Formula

C17H16N6OS

Molecular Weight

352.4 g/mol

IUPAC Name

3-[[2-(benzotriazol-2-yl)-4-methylphenoxy]methyl]-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N6OS/c1-11-7-8-15(24-10-16-18-19-17(25)22(16)2)14(9-11)23-20-12-5-3-4-6-13(12)21-23/h3-9H,10H2,1-2H3,(H,19,25)

InChI Key

LRQPAFSZMYHTOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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